molecular formula C6H14ClNO B12113163 4-(Dimethylamino)butanal Hydrochloride (May contain hydrate)

4-(Dimethylamino)butanal Hydrochloride (May contain hydrate)

Cat. No.: B12113163
M. Wt: 151.63 g/mol
InChI Key: JYILYDLFANVGBE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)butanal hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its role in peptide synthesis and other chemical reactions.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

4-(dimethylamino)butanal;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-7(2)5-3-4-6-8;/h6H,3-5H2,1-2H3;1H

InChI Key

JYILYDLFANVGBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC=O.Cl

Origin of Product

United States

Preparation Methods

Oxidation of 4-Chloro-1-Butanol

The process begins with the oxidation of 4-chloro-1-butanol (80% purity) using sodium hypochlorite (5–10% effective chlorine) as the oxidant and 2,2,6,6-tetramethylpiperidine oxide (TEMPO) as the catalyst. The reaction occurs in dichloromethane at 0–20°C, with pH adjusted to 6.0–8.5 using NaHCO₃. This step yields 4-chlorobutyraldehyde with no intermediate purification required.

Acetalization with Methanol

The crude 4-chlorobutyraldehyde is dissolved in methanol, and concentrated H₂SO₄ is added catalytically. The mixture reacts at -5–50°C for 1–5 hours, forming 4-chlorobutyraldehyde dimethyl acetal. Gas chromatography (GC) confirms >95% conversion without vacuum distillation.

Aminolysis with Dimethylamine

The acetal intermediate is treated with 30% aqueous dimethylamine at 20–100°C. After 3 hours, the product is extracted with methylene chloride, washed with NaHCO₃, and distilled under reduced pressure to yield 4-(N,N-dimethylamino)butanal dimethyl acetal (84% yield, 99.6% purity).

Hydrolysis to 4-(Dimethylamino)butanal Hydrochloride

The acetal is hydrolyzed using HCl (12 M) in water at 50–70°C. The aldehyde intermediate is isolated and treated with HCl gas to form the hydrochloride salt. Final purification via recrystallization from ethanol yields the product with >95% purity.

Direct Alkylation of Dimethylamine with 4-Chlorobutyraldehyde Acetal

Reaction Conditions

4-Chlorobutyraldehyde dimethyl acetal reacts with excess dimethylamine (7 equivalents) in aqueous solution at 50°C. The reaction is monitored by thin-layer chromatography (TLC) until completion (3–5 hours).

Workup and Isolation

The mixture is extracted with cyclohexane, dried over Na₂SO₄, and distilled under vacuum to remove solvents. The residue is treated with HCl in ethanol, yielding 4-(dimethylamino)butanal hydrochloride as a crystalline solid (72–76% yield).

Grignard Reagent-Based Synthesis

Formation of 3-(N,N-Dimethylamino)propylmagnesium Chloride

3-(N,N-Dimethylamino)propyl chloride is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent. The exothermic reaction is maintained at 25–30°C.

Reaction with Orthoformates

The Grignard reagent is treated with trimethyl orthoformate in benzene at reflux (80–85°C) for 2 hours. After filtration and solvent removal, the product is distilled to obtain 4-(dimethylamino)butyraldehyde dimethyl acetal (71% yield).

Acidic Hydrolysis

The acetal is hydrolyzed with 6 M HCl at 60°C, followed by neutralization with NaOH. The free aldehyde is precipitated, dissolved in ethanol, and treated with HCl gas to form the hydrochloride salt.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Purity
Oxidation-Acetalization4-Chloro-1-butanolOxidation, acetalization, aminolysis84%>95%
Direct Alkylation4-Chlorobutyraldehyde acetalAlkylation, HCl treatment76%98.5%
Grignard Approach3-(Dimethylamino)propyl chlorideGrignard synthesis, hydrolysis71%97%

Purification and Characterization

Vacuum Distillation

Crude products are distilled under reduced pressure (1–20 mmHg) to remove low-boiling impurities. For example, 4-(dimethylamino)butanal dimethyl acetal distills at 40°C/1 mmHg.

Recrystallization

The hydrochloride salt is recrystallized from ethanol or ethyl acetate to achieve >99% purity.

Analytical Confirmation

  • NMR : δ 1.47–1.63 (m, 4H), 2.21 (s, 6H), 3.31 (s, 6H).

  • GC-MS : m/z 162.5 (M+1).

  • HPLC : Purity >99.5%.

Industrial-Scale Considerations

Catalyst Optimization

TEMPO and sodium hypochlorite reduce costs compared to traditional catalysts like Pd/C.

Solvent Recovery

Methylene chloride and methanol are recycled via distillation, minimizing waste.

Hydrate Control

Stoichiometric HCl and drying under nitrogen prevent hydrate formation during storage .

Chemical Reactions Analysis

Hydrolysis Reaction

4-(Dimethylamino)butanal hydrochloride can undergo hydrolysis in aqueous solutions. The hydrolysis reaction involves the addition of water to the aldehyde group, forming a hydrate :

RCHO+H2ORCH(OH)2R-CHO+H_2O\rightleftharpoons R-CH(OH)_2

Where R represents the 4-(dimethylamino)butyl group. This reaction is reversible and pH-dependent, with acidic conditions favoring the aldehyde form.

Imine Formation

The aldehyde group of 4-(Dimethylamino)butanal hydrochloride can react with primary amines to form imines through a condensation reaction :

RCHO+RNH2RCH=NR+H2OR-CHO+R'-NH_2\rightleftharpoons R-CH=N-R'+H_2O

This reaction typically requires mild acidic conditions and proceeds through the following mechanism:

  • Protonation of the carbonyl oxygen

  • Nucleophilic addition of the amine

  • Proton transfer

  • Elimination of water

The resulting imine can be hydrolyzed back to the aldehyde under aqueous acidic conditions.

Acetal Formation

4-(Dimethylamino)butanal hydrochloride can react with alcohols to form acetals in the presence of an acid catalyst . This reaction proceeds through a hemiacetal intermediate:

RCHO+2ROHRCH(OR)2+H2OR-CHO+2R'-OH\rightleftharpoons R-CH(OR')_2+H_2O

The reaction mechanism involves:

  • Protonation of the carbonyl oxygen

  • Nucleophilic addition of the alcohol

  • Proton transfer

  • Elimination of water

  • Addition of a second alcohol molecule

Acetal formation is reversible, with hydrolysis occurring under acidic aqueous conditions.

Oxidation

The aldehyde group in 4-(Dimethylamino)butanal hydrochloride can be oxidized to a carboxylic acid using various oxidizing agents. While specific data for this compound is not provided in the search results, the general reaction can be represented as:

RCHO+[O]RCOOHR-CHO+[O]\rightarrow R-COOH

Common oxidizing agents for such reactions include potassium permanganate, chromic acid, or oxygen in the presence of a catalyst.

Reduction

The aldehyde group can be reduced to a primary alcohol using reducing agents. Again, while specific data for this compound is not available in the search results, the general reaction can be represented as:

RCHO+[H]RCH2OHR-CHO+[H]\rightarrow R-CH_2OH

Typical reducing agents include sodium borohydride or lithium aluminum hydride.

Grignard Reaction

Although not directly mentioned for this specific compound, aldehydes generally undergo Grignard reactions. 4-(Dimethylamino)butanal hydrochloride could potentially react with Grignard reagents to form secondary alcohols :

RCHO+RMgXRCH(OH)RR-CHO+R'-MgX\rightarrow R-CH(OH)-R'

This reaction would proceed through a nucleophilic addition mechanism.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
4-(Dimethylamino)butanal hydrochloride is primarily recognized as an important intermediate for synthesizing various pharmaceuticals, particularly anti-migraine medications. It is a precursor for compounds like sumatriptan, rizatriptan, and zolmitriptan, which are used to treat acute migraine attacks. These drugs function as agonists at serotonin receptors (5-HT1B and 5-HT1D), helping to alleviate migraine symptoms by constricting dilated cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides .

Synthesis of Tryptamine Derivatives
The compound is also pivotal in synthesizing tryptamine derivatives, which are essential in developing antidepressants and other therapeutic agents. The ability to modify the structure of tryptamines allows for the exploration of new pharmacological profiles, making 4-(dimethylamino)butanal hydrochloride a valuable building block in medicinal chemistry .

Neuropharmacological Research

Role in Neurotransmission Studies
Research has indicated that 4-(dimethylamino)butanal hydrochloride may influence neurotransmitter systems, particularly acetylcholine receptors. Its structural properties allow it to interact with various neurotransmitter pathways, making it useful for studying cognitive functions such as memory and learning .

Potential in Alzheimer's Disease Research
Given its potential effects on neurotransmission, this compound has been investigated for its role in Alzheimer's disease models. Its ability to modulate neurotransmitter levels could provide insights into therapeutic strategies aimed at enhancing cognitive function or slowing disease progression .

Organic Synthesis Applications

Reagent in Organic Reactions
In organic chemistry, 4-(dimethylamino)butanal hydrochloride serves as a versatile reagent for various synthetic transformations. Its reactivity allows it to participate in nucleophilic addition reactions and acylation processes, facilitating the synthesis of complex organic molecules .

Development of New Synthetic Pathways
Researchers have developed new synthetic routes utilizing 4-(dimethylamino)butanal hydrochloride that enhance efficiency and yield in producing related compounds. For instance, innovative methods employ this compound to generate diverse acetal derivatives that can be further modified for specific applications in drug development .

Case Studies

Case Study 1: Synthesis of Rizatriptan
A notable case study involves the synthesis of rizatriptan from 4-(dimethylamino)butanal hydrochloride through a series of reaction steps including acylation and cyclization. The process demonstrated high yields and purity, showcasing the compound's utility as a key intermediate in pharmaceutical manufacturing .

Case Study 2: Neurotransmitter Modulation
In experimental models investigating cognitive decline, administration of derivatives synthesized from 4-(dimethylamino)butanal hydrochloride showed promising results in enhancing memory retention and learning capabilities. These findings support its potential application in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanal hydrochloride involves its interaction with specific molecular targets. In biochemical reactions, it acts as a substrate or intermediate, participating in various pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)butanoic acid hydrochloride
  • 4-(Dimethylamino)butyraldehyde diethyl acetal
  • 4-(Dimethylamino)butanol

Uniqueness

4-(Dimethylamino)butanal hydrochloride is unique due to its specific structure and reactivity. The presence of the dimethylamino group and the aldehyde functionality makes it a versatile compound in various chemical reactions. Its hydrochloride form enhances its stability and solubility, making it suitable for a wide range of applications .

Biological Activity

Introduction

4-(Dimethylamino)butanal hydrochloride, often referred to as a hydrochloride salt of 4-(dimethylamino)butanal, is a compound with significant implications in organic synthesis and pharmaceutical development. Its unique structure, featuring a dimethylamino group attached to a butanal chain, endows it with distinct biological activities and reactivity profiles. This article provides an in-depth exploration of its biological activity, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C6_6H14_{14}ClNO
  • Molecular Weight : 151.63 g/mol
  • CAS Number : 104459-70-3

Structural Features

The compound's structure allows for various chemical reactions, including:

  • Oxidation to form carboxylic acids.
  • Reduction to yield alcohols.
  • Substitution reactions involving the dimethylamino group.

These properties make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

4-(Dimethylamino)butanal hydrochloride acts primarily through its interactions with biological macromolecules. The dimethylamino group enhances its nucleophilicity, facilitating nucleophilic addition and substitution reactions that are critical for synthesizing biologically active compounds. Its reactivity with receptors and enzymes is essential for understanding its pharmacological potential.

Pharmacological Applications

Research has indicated that derivatives of dimethylamine exhibit a broad spectrum of pharmacological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Antihistaminic : Potential use in allergy treatments.
  • Analgesic and Anticancer Properties : Various studies highlight its role in pain management and cancer therapies .

Case Studies

  • Antimigraine Drug Development
    • 4-(Dimethylamino)butanal derivatives have been crucial in synthesizing antimigraine medications such as sumatriptan and zolmitriptan. These compounds act by modulating serotonin receptors, demonstrating the compound's potential in treating migraine disorders .
  • Neurotransmission Research
    • The compound has been studied for its effects on neurotransmission pathways related to conditions like Alzheimer's and Parkinson's disease. Its ability to interact with acetylcholine receptors suggests a role in cognitive enhancement and memory improvement .
  • Antibacterial Activity
    • Recent studies have shown that compounds derived from 4-(dimethylamino)butanal exhibit significant antibacterial activity against multidrug-resistant strains such as MRSA. Minimum inhibitory concentration (MIC) values indicate potent efficacy, positioning these derivatives as promising candidates for new antibiotic therapies .

Comparative Analysis

A comparative analysis of 4-(dimethylamino)butanal hydrochloride with structurally similar compounds reveals distinct biological activities:

Compound NameStructure TypeKey Features
4-(Dimethylamino)butanoic acidCarboxylic acid derivativeInvolves a carboxylic acid functional group
3-(Dimethylamino)propionic acidPropionic acid derivativeShorter carbon chain; different reactivity
N,N-Dimethylglycine hydrochlorideGlycine derivativeContains an amino acid structure; different uses
4-(Dimethylamino)benzoic acidAromatic compoundContains a benzene ring; distinct biological activity
γ-Aminobutyric acidNeurotransmitterDirectly involved in neurotransmission

This table illustrates the diversity within this chemical class while emphasizing the unique properties and applications of 4-(dimethylamino)butanal hydrochloride.

Q & A

Q. What computational tools predict interactions between this compound and biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using caspase-3 (PDB: 1CP3) or HDAC2 (PDB: 5IWG) structures. Validate predictions with SPR (Biacore) for binding kinetics (KD, kon/koff) and MM-PBSA for free energy calculations .

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